REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[CH2:6][N:7]1[C:11]([CH3:13])([CH3:12])[C:10](=[O:14])[NH:9][C:8]1=[O:15]>C(Cl)Cl>[Cl:3][CH2:6][N:7]1[C:11]([CH3:13])([CH3:12])[C:10](=[O:14])[NH:9][C:8]1=[O:15]
|
Name
|
|
Quantity
|
0.69 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
OCN1C(NC(C1(C)C)=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 25° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
in the synthesis of example 23
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClCN1C(NC(C1(C)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |